fagopyritol A1

Description

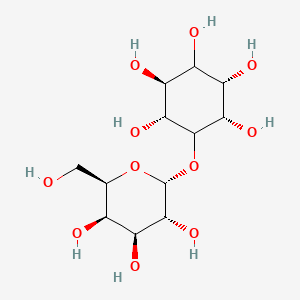

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(1R,2S,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6+,7+,8-,9+,10-,11?,12-/m1/s1 |

InChI Key |

VCWMRQDBPZKXKG-FDYPKGGJSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |

Synonyms |

fagopyritol A1 O-alpha-D-galactopyranosyl-(1-3)-D-chiro-inositol |

Origin of Product |

United States |

Discovery, Occurrence, and Structural Elucidation of Fagopyritol A1

Historical Context of Fagopyritol A1 Discovery

This compound is a member of the fagopyritol family, which are galactosyl derivatives of D-chiro-inositol. mdpi.com The discovery and isolation of this compound are part of broader research into the soluble carbohydrate composition of buckwheat seeds. researchgate.netglobalsciencebooks.info These studies revealed that unlike many other seeds that primarily store raffinose (B1225341) and stachyose (B150584), buckwheat accumulates significant quantities of sucrose (B13894) and a series of unique galactosides of D-chiro-inositol, which were subsequently named fagopyritols. globalsciencebooks.info this compound was identified as a novel galactopyranosyl cyclitol from buckwheat seeds. nih.gov It is a positional isomer of fagopyritol B1, differing in the linkage between the galactose and D-chiro-inositol moieties, which places it in a distinct series of fagopyritol oligomers. nih.govoarjpublication.com

Natural Occurrence and Distribution in Plant Species

This compound is predominantly found in the seeds of common buckwheat (Fagopyrum esculentum Moench). researchgate.netnih.gov While both common and tartary buckwheat (Fagopyrum tataricum) contain fagopyritols, the concentration and composition can vary, likely due to genetic and environmental factors. nih.gov Fagopyritols, including A1, are considered important for seed maturation and desiccation tolerance. mdpi.comnih.gov

The distribution of this compound within the buckwheat plant is not uniform. It is highly concentrated in the seeds, particularly within the embryo and aleurone tissues. mdpi.comnih.govcambridge.org This localization explains the varying concentrations found in different milling fractions of buckwheat. nih.gov

Seeds and Embryos : Fagopyritols accumulate in the dicotyledonous embryo of buckwheat seeds, with a high concentration found in the cotyledons. oarjpublication.comcambridge.org

Sprouts : this compound has been detected in the seedling organs of common buckwheat. researchgate.netmdpi.com However, its concentration in sprouts may be lower or below the limit of quantification in some cases. mdpi.com

Milling Fractions : Bran milling fractions, which are rich in embryo and aleurone tissues, contain the highest concentrations of fagopyritols. nih.govcambridge.org In contrast, flour fractions, such as dark (Supreme) and light (Fancy) flours, have significantly reduced levels of these compounds. nih.gov

The concentration of fagopyritols, including this compound, in various buckwheat products is detailed in the table below.

| Buckwheat Fraction | Total Fagopyritol Concentration ( g/100g dry weight) | Key Findings |

| Bran | High | Contains a significant amount of total soluble carbohydrates, with fagopyritols being a major component. nih.gov |

| Dark (Supreme) Flour | 0.7 | Reduced concentration compared to bran. nih.gov |

| Light (Fancy) Flour | 0.3 | Lowest concentration among the listed fractions. nih.gov |

Definitive Structural Characterization of this compound

The precise molecular structure of this compound was determined to be O-α-D-galactopyranosyl-(1→3)-D-chiro-inositol through advanced spectroscopic techniques. nih.govoarjpublication.com

The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| D-chiro-Inositol | ||

| H-1 | 3.84 | 74.2 |

| H-2 | 4.04 | 72.8 |

| H-3 | 4.15 | 82.5 |

| H-4 | 3.99 | 73.5 |

| H-5 | 3.86 | 74.9 |

| H-6 | 3.65 | 76.1 |

| α-D-Galactopyranosyl | ||

| H-1' | 5.01 | 100.2 |

| H-2' | 3.82 | 70.1 |

| H-3' | 3.89 | 70.8 |

| H-4' | 4.06 | 71.2 |

| H-5' | 4.11 | 72.3 |

| H-6'a | 3.75 | 62.4 |

| H-6'b | 3.70 | |

| Data sourced from relevant spectroscopic studies. |

Mass spectrometry (MS) was used to confirm the molecular weight and fragmentation pattern of this compound. nih.gov While the trimethylsilyl (B98337) derivatives of this compound and its isomer, fagopyritol B1, show similar mass spectra, they can be distinguished by the different abundance ratios of specific fragment ions, namely those at m/z 305/318 and 318/319. nih.gov This differentiation was crucial for confirming the unique structure of this compound.

Isomeric Relationship with Fagopyritol B1 and Other Fagopyritols

The fagopyritols are a group of at least six related compounds found in buckwheat, categorized into two series, A and B. researchgate.netlublin.plnih.gov This classification is based on the specific attachment point of the galactose molecule to the D-chiro-inositol (DCI) core. nih.gov this compound and its isomer, fagopyritol B1, are the foundational members of these two series. nih.govnih.gov

Positional Isomerism and Glycosidic Linkage Distinction (α-(1→3) linkage)

This compound and fagopyritol B1 are positional isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. The key distinction lies in the glycosidic bond that links the galactose sugar to the D-chiro-inositol cyclitol.

In this compound, the galactose molecule is attached to the third carbon (C-3) of the D-chiro-inositol ring. nih.gov This connection is an α-(1→3) glycosidic linkage. tandfonline.comtjnpr.orgtjnpr.org The "α" indicates the stereochemistry at the anomeric carbon of the galactose, and the "(1→3)" specifies that the bond is from carbon 1 of galactose to carbon 3 of D-chiro-inositol. khanacademy.orgbu.edulibretexts.org

Conversely, in fagopyritol B1, the galactose is linked to the second carbon (C-2) of the D-chiro-inositol ring, forming an α-(1→2) glycosidic linkage. nih.govnih.govebi.ac.uk The structural elucidation of this compound was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comtjnpr.orgtjnpr.org All fagopyritols, including A1, are hydrolyzed by α-galactosidase, which confirms the presence of an α-galactosyl linkage. nih.gov

Table 1: Positional Isomerism of this compound and B1

| Compound | Glycosidic Linkage | Attachment Point on D-chiro-inositol |

| This compound | α-(1→3) | Carbon 3 |

| Fagopyritol B1 | α-(1→2) | Carbon 2 |

Identification of Di- and Tri-galactosides (e.g., Fagopyritol A2, Fagopyritol A3)

Building upon the structure of this compound, higher oligomers exist where additional galactose units are attached. These are known as fagopyritol A2 and fagopyritol A3. researchgate.netmdpi.com

Fagopyritol A2 is a di-galactoside, meaning it has two galactose units. The second galactose molecule is attached to the first galactose of the this compound structure. researchgate.netnih.gov

Fagopyritol A3 is a tri-galactoside, containing three galactose units in total. researchgate.netnih.gov

The additional galactose residues in the di- and tri-galactosyl isomers are connected by α-(1→6) linkages. nih.gov The purification and detailed molecular structures of these di- and tri-galactosides have been determined. tjnpr.org The presence of this compound, A2, and B1 has been confirmed in the seedling organs of common buckwheat. nih.gov

Table 2: The Fagopyritol A Series

| Compound | Number of Galactose Units | Full Chemical Structure |

| This compound | 1 | α-D-galactopyranosyl-(1→3)-1D-chiro-inositol researchgate.net |

| Fagopyritol A2 | 2 | α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-1D-chiro-inositol researchgate.net |

| Fagopyritol A3 | 3 | α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-1D-chiro-inositol researchgate.net |

Biosynthesis and Metabolic Pathways of Fagopyritol A1

Precursor Identification and Inositol (B14025) Metabolism Pathways

The synthesis of fagopyritol A1 is intrinsically linked to the metabolism of inositols, which serve as foundational molecules. The availability and conversion of these cyclitols are critical steps in the biosynthetic pathway.

Role of D-chiro-inositol as a Direct Precursor

D-chiro-inositol is the immediate precursor to this compound, acting as the acceptor molecule for a galactose moiety. nih.govcapes.gov.br Research has demonstrated a direct correlation between the availability of D-chiro-inositol and the accumulation of fagopyritols. In studies involving buckwheat (Fagopyrum esculentum Moench), feeding D-chiro-inositol to plant explants resulted in a significant four- to five-fold increase in the accumulation of both free D-chiro-inositol and this compound in the embryos of mature seeds. cambridge.org This finding underscores that the synthesis of fagopyritols is directly dependent on the supply of D-chiro-inositol within the seed tissues. cambridge.org The enzymatic reaction involves the transfer of a galactosyl group from a donor molecule directly to the D-chiro-inositol backbone to form this compound. researchgate.netglobalsciencebooks.info

Myo-inositol as an Upstream Precursor to D-chiro-inositol Synthesis

The metabolic pathway leading to this compound begins further upstream with myo-inositol. cambridge.orgnih.gov Myo-inositol is considered the primary precursor from which D-chiro-inositol is synthesized in plants. cambridge.orgglobalsciencebooks.info This hierarchical relationship was confirmed in experiments where feeding myo-inositol to buckwheat explants led to an increased concentration of D-chiro-inositol in the leaves, which in turn boosted the accumulation of this compound in the embryos by fivefold. cambridge.orglublin.pl The foundational step in this pathway is the synthesis of myo-inositol from glucose-6-phosphate via the enzymes myo-inositol phosphate (B84403) synthase and myo-inositol-1-phosphate phosphatase. globalsciencebooks.info This establishes myo-inositol as a key upstream regulator in the this compound biosynthetic chain.

Interconversion Mechanisms between Cyclitols

The conversion of myo-inositol to D-chiro-inositol is a crucial step in the pathway. In higher plants, the precise enzyme responsible for this epimerization has not been definitively identified, but a proposed mechanism involves a two-step oxidoreductase reaction. globalsciencebooks.info This reaction is thought to proceed through a 1D-myo-inosose-1 intermediate. globalsciencebooks.info This conversion process occurs in the leaves, and the resulting D-chiro-inositol is then transported to the seeds for fagopyritol synthesis. globalsciencebooks.info It is important to note that fagopyritols themselves are not synthesized in the leaves. globalsciencebooks.info

In animal systems, the interconversion is more clearly understood, being catalyzed by an insulin-dependent epimerase that converts myo-inositol to D-chiro-inositol. wikipedia.orgmdpi.com While other pathways, such as the demethylation of D-pinitol to form D-chiro-inositol, have been suggested in some plants, this mechanism has not been detected in buckwheat. globalsciencebooks.info

Enzymology of this compound Biosynthesis

The final steps in the creation of this compound are governed by specific enzymes with unique catalytic properties. The primary enzyme identified in this process is a form of galactinol (B1212831) synthase.

Multifunctional Galactinol Synthase Activity in this compound Formation

The synthesis of this compound is catalyzed by a multifunctional galactinol synthase (GolS), an enzyme that typically synthesizes galactinol for the raffinose (B1225341) family oligosaccharide (RFO) pathway. mdpi.comebi.ac.uknih.gov In buckwheat, specific isoforms of this enzyme have evolved to perform additional functions. cambridge.orgfrontiersin.orgcabidigitallibrary.org

Researchers have isolated and characterized two full-length cDNA clones from buckwheat, designated FeGolS-1 and FeGolS-2. globalsciencebooks.info While both enzymes exhibit galactinol synthase activity, FeGolS-2 is uniquely responsible for the synthesis of this compound. globalsciencebooks.info This enzyme utilizes uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose) as the galactosyl donor to catalyze the formation of this compound from D-chiro-inositol. researchgate.netglobalsciencebooks.info This demonstrates that a single, multifunctional enzyme is a key player in the production of both this compound and its isomer, fagopyritol B1. globalsciencebooks.infonih.gov

Substrate Specificity and Catalytic Mechanisms

The catalytic mechanism of this compound synthesis is defined by the substrate specificity of the Fagopyrum esculentum galactinol synthase 2 (FeGolS-2) enzyme. This enzyme displays a broad substrate acceptance, using not only myo-inositol (its typical substrate) but also D-chiro-inositol as a galactosyl acceptor. globalsciencebooks.info

The key catalytic feature of FeGolS-2 is its ability to form two different glycosidic linkages with D-chiro-inositol. It catalyzes the formation of the α-(1→3) linkage, which is unique to the fagopyritol A series, as well as the α-(1→2) linkage that defines the fagopyritol B series. globalsciencebooks.info In vitro enzyme assays using recombinant FeGolS-2 have shown that when D-chiro-inositol is provided as the substrate, the enzyme produces both this compound and fagopyritol B1 in a molar ratio of approximately 1:4. globalsciencebooks.info This enzymatic product ratio corresponds closely to the observed accumulation ratio of the fagopyritol A and B series in maturing buckwheat embryos. globalsciencebooks.info

Interestingly, the galactinol synthase from soybean also demonstrates the ability to use D-chiro-inositol as a substrate, but it only synthesizes fagopyritol B1, not this compound. cambridge.orgpbsociety.org.pl This highlights the unique catalytic capability of the buckwheat FeGolS-2 enzyme to create the specific α-(1→3) linkage of this compound.

Data Tables

Table 1: Precursors in this compound Biosynthesis

| Precursor | Role | Key Findings | Citations |

|---|---|---|---|

| Myo-inositol | Upstream Precursor | Synthesized from glucose-6-phosphate. Converted to D-chiro-inositol in leaves. Feeding myo-inositol to explants increases this compound accumulation fivefold. | cambridge.orgglobalsciencebooks.infonih.gov |

| D-chiro-inositol | Direct Precursor | Acts as the galactosyl acceptor. Synthesized from myo-inositol. Feeding D-chiro-inositol to explants increases this compound accumulation 4-5 fold. | nih.govcambridge.orgglobalsciencebooks.info |

Table 2: Key Enzyme in this compound Synthesis

| Enzyme | Gene/Clone | Substrates | Products | Key Characteristics | Citations |

|---|

| Galactinol Synthase | FeGolS-2 | UDP-galactose (donor), D-chiro-inositol (acceptor) | this compound, Fagopyritol B1 | Multifunctional; catalyzes both α-(1→3) and α-(1→2) linkages to D-chiro-inositol. Produces this compound and B1 in a ~1:4 ratio. | cambridge.orgresearchgate.netglobalsciencebooks.infoebi.ac.ukfrontiersin.orgcabidigitallibrary.org |

Table of Compounds

Comparison with Galactinol Synthases from Other Plant Species

The enzyme responsible for the synthesis of this compound in buckwheat, a multifunctional galactinol synthase (GolS), exhibits unique properties when compared to its counterparts in other plant species. In buckwheat (Fagopyrum esculentum), the enzyme Fagopyrum esculentum galactinol synthase 2 (FeGolS-2) can catalyze the formation of both this compound (α-D-galactopyranosyl-(1→3)-D-chiro-inositol) and fagopyritol B1 (α-D-galactopyranosyl-(1→2)-D-chiro-inositol). globalsciencebooks.inforesearchgate.net This dual functionality, particularly the ability to create the α-(1→3) linkage unique to the fagopyritol A series, appears to be a distinctive feature of the buckwheat enzyme. globalsciencebooks.info

In contrast, the galactinol synthase from soybean (Glycine max) can synthesize fagopyritol B1 when provided with D-chiro-inositol as a substrate, but it is incapable of producing this compound. globalsciencebooks.infocambridge.org This suggests that the soybean GolS lacks the specific catalytic ability to form the α-(1→3) linkage. globalsciencebooks.infopbsociety.org.pl Similarly, studies on cereal grains indicate the presence of a GolS form that can produce fagopyritol B1 but not this compound. pbsociety.org.pl

Interestingly, a stachyose (B150584) synthase purified from lentil (Lens culinaris) seeds has been reported to utilize D-chiro-inositol as a galactosyl acceptor to form what was tentatively identified as fagopyritol B1. cambridge.org However, the synthesis of this compound was not observed. This highlights that while enzymes in other plants can utilize D-chiro-inositol, the specific synthesis of this compound is a specialized capability observed in buckwheat's galactinol synthase homologues. globalsciencebooks.infocambridge.org

Genetic Basis of this compound Synthesis

Identification and Characterization of Fagopyritol Synthase Genes

The genetic foundation for this compound synthesis in buckwheat has been traced to specific galactinol synthase (GolS) genes. Researchers have identified and characterized several Fagopyrum esculentum GolS (FeGolS) genes, with FeGolS-2 being pinpointed as the key enzyme responsible for producing this compound. globalsciencebooks.inforesearchgate.netnih.gov This gene encodes a multifunctional protein that utilizes UDP-galactose as the galactosyl donor and D-chiro-inositol as the acceptor. researchgate.netfrontiersin.org

The recombinant FeGolS-2 protein has been shown to catalyze the synthesis of both this compound and fagopyritol B1 in a mole ratio of approximately 1:4. globalsciencebooks.info This ratio is consistent with the observed accumulation of fagopyritol A-series and B-series oligomers in maturing buckwheat embryos, further confirming the role of this single enzyme in initiating the synthesis of both fagopyritol series. globalsciencebooks.info While FeGolS-2 synthesizes the initial monogalactosides, the enzymes responsible for adding subsequent galactose units to form higher oligomers like fagopyritol A2 and A3 have not yet been definitively identified, though a stachyose synthase-like enzyme has been proposed. researchgate.net

Gene Expression Profiles During Plant Development

Transcriptome analyses of buckwheat have provided insights into the expression patterns of fagopyritol synthase genes. The gene corresponding to FeGolS-2, which synthesizes this compound and B1, is specifically expressed at high levels during the mature stage of seed development. nih.gov This expression pattern aligns with the accumulation of fagopyritols in the embryo tissues of maturing seeds, where they are thought to play a role in desiccation tolerance. globalsciencebooks.infomdpi.com

Broader gene expression atlases for common buckwheat (Fagopyrum esculentum) confirm that the highest number of expressed genes is observed in seeds and flowers. frontiersin.org While general transcriptome studies identify numerous genes involved in metabolic processes that are differentially expressed during seed development, the specific upregulation of FeGolS-2 during late seed maturation underscores its critical role in the accumulation of fagopyritols as a key component of the seed's soluble carbohydrate reserves. nih.govtandfonline.com

Regulation of this compound Biosynthesis

Influence of Environmental Factors on Accumulation (e.g., Temperature, Cold Stress, Dehydration)

The accumulation of this compound in buckwheat is significantly influenced by environmental conditions, particularly temperature. Studies have shown that lower temperatures (e.g., 15°C) during seed maturation promote a higher accumulation of the monogalactosides, this compound and fagopyritol B1. nih.govlublin.pl Conversely, higher temperatures (e.g., 30°C) favor the accumulation of the digalactosides, fagopyritol A2 and B2. nih.gov This suggests a temperature-dependent regulation of the galactosyl transferase enzymes that extend the fagopyritol chains.

Cold stress applied to buckwheat seedlings also affects carbohydrate profiles. While cold stress generally leads to an increase in raffinose and stachyose, it has been shown to increase fagopyritol B1 content in the roots and hypocotyl. nih.govresearchgate.net However, the response of this compound to cold stress in seedlings is less pronounced; in one study, it was not found in measurable amounts in cold-stressed roots and hypocotyls. nih.gov

Dehydration stress also alters soluble carbohydrate levels, typically inducing the accumulation of raffinose family oligosaccharides (RFOs). nih.govmdpi.com In dehydrated buckwheat seedlings, fagopyritol B1 content increased in the hypocotyl and roots, but this compound content was below the detection limit in cotyledons and not measurable in roots and hypocotyls. nih.gov This indicates that while both are responses to abiotic stress, the accumulation of RFOs appears to be the primary protective mechanism in seedlings, with this compound accumulation being more specifically tied to temperature conditions during seed maturation. nih.gov

Substrate Availability and Feedback Regulation (e.g., D-chiro-inositol and myo-inositol feeding studies)

The biosynthesis of this compound is heavily dependent on the availability of its precursor, D-chiro-inositol. cambridge.org Feeding studies using buckwheat stem-leaf-seed explants have demonstrated this relationship directly. cambridge.org

When explants were supplied with a solution containing myo-inositol, it led to an increase in D-chiro-inositol in the leaves, suggesting that myo-inositol is a precursor for D-chiro-inositol synthesis. cambridge.org This, in turn, resulted in a significant, fivefold increase in the accumulation of both this compound and fagopyritol B1 in the embryos of mature seeds, without negatively impacting embryo dry weight. cambridge.org

Directly feeding D-chiro-inositol to the explants also caused a four- to fivefold increase in this compound and fagopyritol B1 accumulation. cambridge.org However, this treatment was associated with a 30% reduction in embryo dry weight, suggesting that while substrate availability is key, the balance of precursors is also important for normal development. cambridge.org These findings strongly indicate that the amount of this compound synthesized in buckwheat seeds is limited by the supply of D-chiro-inositol available to the embryo. cambridge.orgresearchgate.net This suggests a potential feedback mechanism where the availability of the cyclitol substrate directly regulates the rate of fagopyritol synthesis.

| Treatment | This compound Accumulation (Relative to Control) | Fagopyritol B1 Accumulation (Relative to Control) | Effect on Embryo Dry Weight |

|---|---|---|---|

| Control (No added cyclitols) | 1x | 1x | No change |

| D-chiro-inositol (50mM) | ~4-5x Increase | ~4-5x Increase | 30% Decrease |

| myo-inositol (50mM) | ~5x Increase | ~5x Increase | No change |

Data sourced from feeding studies on buckwheat explants, demonstrating the impact of substrate availability on this compound and B1 synthesis. cambridge.org

Hormonal or Developmental Cues

The biosynthesis and accumulation of this compound are intricately regulated by both developmental programs and hormonal signals. These cues ensure that this protective compound is synthesized in the right place, at the right time, and in the required amounts, particularly during critical stages of the plant's life cycle.

Developmental cues are paramount in dictating the spatiotemporal synthesis of this compound, with seed development and maturation being the primary stages for its accumulation. Research has consistently shown that this compound is found almost exclusively in the seeds of buckwheat (Fagopyrum esculentum), where it, along with other fagopyritols, constitutes a major portion of the soluble carbohydrates.

The accumulation of this compound is a dynamic process during embryogenesis. Initially, during rapid embryo growth, sucrose (B13894) and reducing sugars are the first soluble carbohydrates to accumulate. This is followed by the synthesis and accumulation of fagopyritol B1 and, to a lesser extent, this compound. This accumulation coincides with the acquisition of desiccation tolerance in the maturing seed, a period when the seed loses water and enters a dormant state. The loss of this compound and other fagopyritols during germination correlates with a loss of this desiccation tolerance.

A key factor influencing the developmental accumulation of this compound is the availability of its precursor, D-chiro-inositol. D-chiro-inositol is synthesized in the leaves from myo-inositol and then transported to the developing seeds. Studies using buckwheat explants have demonstrated that supplying myo-inositol to the maternal tissues significantly increases the concentration of D-chiro-inositol in the leaves and subsequently enhances the accumulation of this compound in the embryos. This indicates that the transport and availability of D-chiro-inositol in the embryo is a critical regulatory point for this compound synthesis.

Environmental factors during development also play a crucial role. For instance, temperature during seed maturation has a significant impact on the profile of fagopyritols. Lower temperatures (around 15°C) during buckwheat seed maturation favor the accumulation of this compound and its isomer fagopyritol B1. Conversely, higher temperatures (around 30°C) lead to a greater accumulation of higher molecular weight fagopyritols like fagopyritol A2 and B2.

While developmental cues provide the primary framework for this compound synthesis, hormonal signals act as key modulators of this process. The phytohormones abscisic acid (ABA), jasmonates (like methyl jasmonate, MeJA), and salicylic (B10762653) acid (SA) are implicated in regulating the biosynthesis of this compound, either directly or indirectly.

Abscisic acid is a central hormone in regulating seed maturation, dormancy, and the response to desiccation stress. Given that this compound accumulation is tightly linked to these processes, a regulatory role for ABA is strongly suggested. In other plant systems, ABA has been shown to induce the expression of galactinol synthase (GolS) genes. Since the enzyme responsible for this compound synthesis is a multifunctional galactinol synthase, it is plausible that ABA plays a direct role in upregulating the expression of the gene encoding this enzyme in buckwheat during seed maturation. This is supported by the presence of ABA-inducible elements in the promoter regions of some GolS genes.

Jasmonates and salicylic acid are key signaling molecules in plant defense and stress responses. While their direct effect on this compound synthesis is still under investigation, there is evidence for their indirect influence. Studies on buckwheat cell suspension cultures have shown that treatment with MeJA and SA can significantly increase the production of D-chiro-inositol, the essential precursor for this compound. researchgate.netnih.gov This suggests that under certain stress conditions that trigger JA and SA signaling, the increased availability of D-chiro-inositol could lead to a corresponding increase in this compound synthesis. This hormonal crosstalk allows the plant to potentially bolster its protective compounds in response to biotic or abiotic challenges.

The following table summarizes the research findings on the influence of developmental and hormonal cues on this compound and its precursors.

| Cue | Effect | Observed In | Key Findings |

| Seed Development | Increased accumulation of this compound | Buckwheat embryos | This compound accumulates during mid-to-late maturation, coinciding with the acquisition of desiccation tolerance. |

| Germination | Decreased levels of this compound | Buckwheat seedlings | The breakdown of this compound is associated with the loss of desiccation tolerance. |

| Temperature (during maturation) | Low temperature (15°C) favors synthesis | Buckwheat seeds | Higher temperatures (30°C) favor the synthesis of di- and tri-galactosides of D-chiro-inositol over this compound. pjph.org |

| D-chiro-inositol Availability | Increased precursor leads to increased this compound | Buckwheat embryos | Supplying D-chiro-inositol or its precursor myo-inositol to explants boosts this compound accumulation. |

| Abscisic Acid (ABA) | Implied positive regulation | General seed development | ABA is a key regulator of seed maturation and desiccation tolerance, processes where this compound is crucial. The promoter of the homologous enzyme galactinol synthase contains ABA-responsive elements. nih.gov |

| Methyl Jasmonate (MeJA) | Increased D-chiro-inositol production | Buckwheat suspension cultures | Suggests an indirect regulatory role by increasing the availability of the precursor for this compound synthesis. researchgate.net |

| Salicylic Acid (SA) | Increased D-chiro-inositol production | Buckwheat suspension cultures | Similar to MeJA, it likely acts indirectly by boosting the synthesis of the precursor D-chiro-inositol. researchgate.net |

Accumulation Dynamics and Distribution Within Plant Tissues

Accumulation Patterns During Seed Development and Maturation

The accumulation of fagopyritols, including fagopyritol A1, is a key process during the development and maturation of buckwheat seeds. Research indicates a sequential accumulation of soluble carbohydrates. Initially, sucrose (B13894) and various reducing sugars build up in the developing seeds. This is followed by the accumulation of fagopyritol B1 and, in smaller quantities, this compound.

This process is closely linked to the seed's ability to tolerate desiccation. The buildup of fagopyritol B1, in particular, has been associated with the acquisition of desiccation tolerance as the seed matures. In mature buckwheat seeds, this compound is present at concentrations ranging from 0.7 to 1.4 mg per gram of dry weight. lublin.pl In contrast, its concentration in the leaves and stems of the buckwheat plant is considerably lower, typically ranging from 0.03 to 0.36 mg per gram of dry weight. lublin.pl

Localization within Subcellular Compartments

This compound is primarily concentrated within the embryo tissues of the buckwheat seed. researchgate.net More specifically, during the milling process, it is found in fragments of the outer cotyledon that remain attached to the bran fraction. researchgate.net While its localization at the tissue level within the embryo is well-documented, specific details regarding its distribution within subcellular compartments, such as the vacuole or cytoplasm, are not yet extensively detailed in current research. Further studies using advanced microscopy and cell fractionation techniques would be necessary to elucidate the precise subcellular storage sites of this compound. pertanian.go.idmdpi.comnih.govmdpi.comnih.gov

Transport Mechanisms of this compound within Plants

The transport of this compound within the buckwheat plant appears to be an indirect process, centered on the movement of its precursor, D-chiro-inositol (DCI). lublin.pl DCI is synthesized in the source tissues, primarily the mature leaves, and is then transported through the plant's vascular system, specifically the phloem, to sink tissues, which include the developing seeds. savemyexams.comasps.org.au

Once DCI reaches the seed, it is utilized in the biosynthesis of the various fagopyritols, including this compound. lublin.pl This mechanism is similar to the transport of other soluble carbohydrates like sucrose, sorbitol, and raffinose (B1225341), which are also produced in leaves and transported to other parts of the plant for energy and storage. lublin.plnih.govwikipedia.org There is currently no evidence to suggest that this compound itself is transported long distances within the plant after its synthesis in the seed.

Effects of Agricultural Practices and Cultivation Conditions on Content

Temperature Regimes During Seed Maturation

The ambient temperature during seed maturation has a profound effect on the composition of fagopyritols in buckwheat seeds. globalsciencebooks.info Research has consistently shown that cooler temperatures favor the accumulation of this compound. lublin.plglobalsciencebooks.infonih.gov

Specifically, seeds matured at a lower temperature of 15°C exhibit a higher concentration of the mono-galactosides, this compound and fagopyritol B1. nih.gov Conversely, when seeds mature at higher temperatures, such as 30°C, there is a preferential accumulation of the higher oligomers, namely the di-galactosides fagopyritol A2 and fagopyritol B2, as well as the tri-galactoside fagopyritol A3. globalsciencebooks.infonih.gov This indicates that temperature during the grain-filling period is a critical determinant of the final this compound content.

Table 1: Effect of Maturation Temperature on Fagopyritol Composition This table is interactive. You can sort and filter the data.

| Maturation Temperature | Predominant Fagopyritols Accumulated |

|---|---|

| Low (e.g., 15°C) | This compound, Fagopyritol B1 |

Varietal Differences in Accumulation

Significant variations in the content of various chemical compounds exist among different buckwheat varieties, and fagopyritols are no exception. jst.go.jp While much of the research has focused on total fagopyritol content rather than singling out this compound, the findings strongly suggest that varietal genetics play a key role in the potential for accumulation.

One study reported that the total fagopyritol content in the flour of five different common buckwheat varieties ranged from 400 to 520 mg per 100g. jst.go.jp This variation implies that the levels of individual fagopyritols, including this compound, also differ between cultivars. usda.gov Breeding programs could potentially select for varieties with a genetic predisposition for higher this compound accumulation, especially when combined with cultivation in optimal temperature conditions.

Table 2: Varietal Differences in Total Fagopyritol Content This table is interactive. You can sort and filter the data.

| Buckwheat Varieties (Example Set) | Total Fagopyritol Content (mg/100g flour) |

|---|---|

| Variety 1 | 400 |

| Variety 2 | 430 |

| Variety 3 | 475 |

| Variety 4 | 500 |

| Variety 5 | 520 |

Data is illustrative based on the reported range.

Methodologies for Isolation, Purification, and Quantitative Analysis

Extraction Techniques from Plant Biomass

The initial step in isolating fagopyritol A1 involves its extraction from plant material, primarily buckwheat seeds or seedlings. A common and effective method for extracting soluble carbohydrates, including this compound, utilizes a mixture of ethanol (B145695) and water.

A representative protocol involves the following steps:

Sample Preparation: Plant tissue, such as buckwheat seedlings, is first pulverized to increase the surface area for efficient extraction.

Solvent Extraction: The powdered sample is then suspended in an ethanol:water solution (typically 1:1, v/v). The extraction is often performed at an elevated temperature, for instance, 90°C for 30 minutes with continuous agitation, to enhance the solubility of the target compounds.

Solid-Liquid Separation: Following extraction, the mixture is centrifuged at high speed (e.g., 20,000 x g) to pellet the solid plant debris.

Clarification: The resulting supernatant, containing the dissolved soluble carbohydrates, is carefully collected for further purification.

This hydroalcoholic extraction method is effective for obtaining a crude extract rich in fagopyritols and other soluble sugars.

Isolation and Purification Strategies

The crude extract obtained from the plant biomass contains a mixture of various carbohydrates and other compounds. Therefore, further isolation and purification steps are necessary to obtain pure this compound.

Chromatographic Methods (e.g., Preparative Chromatography with specific stationary phases)

Chromatographic techniques are central to the purification of this compound. Following initial extraction, the crude extract is typically deionized to remove charged molecules that could interfere with subsequent chromatographic steps. This is commonly achieved by passing the extract through a mixture of cation and anion exchange resins, such as Dowex® 1X8 (Cl⁻ form) and Dowex® 50WX8 (H⁺ form). researchgate.net

While specific preparative High-Performance Liquid Chromatography (HPLC) columns for this compound are not extensively detailed in the literature, the principles of carbohydrate separation suggest the use of stationary phases like aminopropyl-bonded silica (B1680970) or specialized carbohydrate columns. Ion-exchange chromatography, particularly with strongly basic anion exchange resins, can also be employed to separate sugars based on their ability to form borate (B1201080) complexes.

Fractionation Procedures

A highly effective method for separating the different fagopyritol isomers from a deionized extract is through column chromatography with a stepwise ethanol gradient. This technique separates the compounds based on their differential solubility in increasing concentrations of ethanol.

A typical fractionation scheme is as follows:

Initial Elution: The column is first eluted with water to remove highly polar compounds like D-chiro-inositol and myo-inositol.

Low Ethanol Concentration: A low concentration of ethanol (e.g., 2%) is used to elute monosaccharides such as fructose (B13574) and glucose.

Stepwise Ethanol Gradient: The concentration of ethanol is then incrementally increased to selectively elute the fagopyritols.

The following table illustrates a representative elution sequence for fagopyritols:

| Ethanol Concentration (%) | Eluted Compound(s) |

|---|---|

| 4 | Fagopyritol B1 |

| 5 | This compound |

| 10 | Fagopyritol B2 |

| 14 | Fagopyritol A2 |

| 20 | Fagopyritol B3 |

| 50 | Fagopyritol A3 |

The fractions corresponding to the 5% ethanol elution are collected, concentrated, and can be further purified if necessary.

Analytical Chemistry Approaches for Detection and Quantification

Once isolated, or for quantification within a complex mixture, specific analytical techniques are employed for the detection and quantification of this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful tool for the analysis of volatile compounds. Since sugars like this compound are non-volatile, a derivatization step is required to increase their volatility. The most common method is trimethylsilylation, which converts the hydroxyl groups of the sugar to trimethylsilyl (B98337) (TMS) ethers.

The derivatization process typically involves:

Drying the carbohydrate sample completely.

Reacting the dried sample with a silylating agent, such as a mixture of trimethylsilylimidazole (TMSI) and pyridine, at an elevated temperature (e.g., 80°C for 45 minutes). researchgate.net

The resulting TMS-derivatized this compound can then be analyzed by GC-FID. The flame ionization detector provides a response that is proportional to the mass of the carbon in the analyte, allowing for accurate quantification.

A representative set of GC-FID parameters for the analysis of derivatized sugars is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | Non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 280°C |

| Detector Temperature | 300°C |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 200°C, hold for 5 min, ramp at 5°C/min to 300°C, hold for 10 min |

Quantification is typically performed using an internal standard method, where a known amount of a non-interfering compound is added to the sample before derivatization and analysis.

Mass Spectrometry (MS) for Identification and Differentiation of Isomers

Mass spectrometry, often coupled with gas chromatography (GC-MS), is an indispensable tool for the structural confirmation of this compound and for differentiating it from its positional isomers, such as fagopyritol B1.

While the trimethylsilyl derivatives of this compound and fagopyritol B1 are isomeric and thus have the same molecular weight, their fragmentation patterns upon ionization in the mass spectrometer can differ. These differences, though subtle, allow for their unambiguous identification.

Specifically, the differentiation between the TMS derivatives of this compound and fagopyritol B1 can be achieved by comparing the abundance ratios of specific fragment ions.

| Isomer | Key Fragment Ion Ratios (m/z) |

|---|---|

| This compound | Distinct abundance ratio of fragments with m/z 305/318 and 318/319 |

| Fagopyritol B1 | Different abundance ratio of fragments with m/z 305/318 and 318/319 |

By carefully analyzing the mass spectrum and calculating these ion abundance ratios, it is possible to positively identify this compound and distinguish it from its isomers in a purified sample or a complex mixture.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool not only for the structural elucidation of molecules like this compound but also for its quantitative analysis (qNMR). The molecular structure of this compound, identified as O-α-D-galactopyranosyl-(1→3)-D-chiro-inositol, was determined through the use of both proton (¹H) and carbon-13 (¹³C) NMR. nih.gov

Quantitative ¹H-NMR (qHNMR) offers a direct and non-destructive method for determining the concentration of an analyte in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei. For this compound, specific, well-resolved signals in the ¹H NMR spectrum can be selected for integration. By comparing the integral of a this compound signal to the integral of a known amount of an internal standard, a precise and accurate quantification can be achieved.

Several key parameters must be carefully optimized to ensure the reliability of qNMR results. These include ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery between scans, proper pulse angle calibration, and the selection of an appropriate internal standard that does not have overlapping signals with the analyte.

Table 1: Key Considerations for Quantitative NMR (qNMR) Analysis

| Parameter | Importance | Typical Considerations |

| Relaxation Delay (D1) | Ensures complete relaxation of nuclei for accurate signal integration. | Should be at least 5 times the longest T1 relaxation time of the signals of interest. |

| Pulse Angle | Affects signal intensity and quantification accuracy. | A 90° pulse is often used to maximize signal-to-noise. |

| Internal Standard | Provides a reference for concentration calculation. | Must be stable, non-reactive, have signals that do not overlap with the analyte, and be of high purity. |

| Solvent | Affects signal resolution and chemical shifts. | Deuterated solvents are used to avoid large solvent signals. |

| Number of Scans | Improves signal-to-noise ratio. | Dependent on the concentration of the analyte. |

While specific validated qNMR methods exclusively for this compound are not extensively detailed in publicly available literature, the general principles of qNMR are widely applied to the quantification of natural products and carbohydrates.

High-Performance Liquid Chromatography (HPLC) based Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of various compounds, including carbohydrates like this compound. Although a specific, validated HPLC method solely for the quantitative analysis of this compound is not readily found in current literature, existing research on related compounds in buckwheat provides a strong basis for developing such a method.

Preparative chromatography methods have successfully used ethanol gradients for the elution of fagopyritols, with this compound reportedly eluting at a concentration of 5% ethanol. This indicates that chromatographic separation is achievable. For analytical purposes, a more refined HPLC method would be necessary.

Given that this compound lacks a significant UV-absorbing chromophore, conventional UV detectors would not be suitable. A more appropriate detection method would be Evaporative Light Scattering Detection (ELSD), which is a universal detection method for non-volatile analytes. lcms.cznih.govjascoinc.comnih.govresearchgate.net Another powerful technique for carbohydrate analysis is High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD), known for its high sensitivity and selectivity for carbohydrates. usda.govnih.govresearchgate.net

A hypothetical HPLC method for the quantitative analysis of this compound could be developed based on methods used for other non-UV active carbohydrates. Such a method would likely employ a reverse-phase column (e.g., C18) or a column specifically designed for carbohydrate analysis (e.g., an amino-based column). The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water.

Table 2: Potential HPLC Parameters for this compound Analysis

| Parameter | Potential Option | Rationale |

| Column | C18 or Amino-based column | C18 is versatile for reverse-phase separations; Amino columns are well-suited for carbohydrate analysis. |

| Mobile Phase | Acetonitrile/Water gradient | A common mobile phase for separating polar compounds like carbohydrates. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Pulsed Amperometric Detector (PAD) | Suitable for detecting compounds without a UV chromophore. |

| Flow Rate | 0.5 - 1.5 mL/min | A typical flow rate range for analytical HPLC. |

| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) | To ensure reproducible retention times. |

Method validation would be a critical step in establishing a reliable quantitative HPLC method. This would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, following established analytical guidelines.

Ecophysiological and Biological Roles in Plant Systems

Role in Desiccation Tolerance of Seeds

Fagopyritol A1, a galactosyl cyclitol, is a significant soluble carbohydrate found in the embryos of buckwheat (Fagopyrum esculentum Moench). nih.gov Its accumulation is closely linked to the ability of seeds to tolerate drying, a critical phase for long-term viability and storage. Research has demonstrated that the presence of fagopyritols, including this compound, is associated with the acquisition of desiccation tolerance as buckwheat seeds develop and mature on the parent plant. nih.govlublin.plcambridge.org In immature buckwheat seeds, experimental desiccation was shown to increase the content of this compound. lublin.pl Conversely, as seeds germinate and lose their tolerance to desiccation, the levels of these compounds, particularly fagopyritol B1, decrease. nih.gov This correlation suggests that this compound, along with other related galactosyl cyclitols, plays a physiological role in protecting cellular structures during periods of extreme water loss. cambridge.orgresearchgate.net In some plant species where the concentration of more common protective sugars like the raffinose (B1225341) family oligosaccharides (RFOs) is very low, galactosyl cyclitols such as fagopyritols are thought to fulfill a similar protective function. cambridge.orgcambridge.org

Both fagopyritols and Raffinose Family Oligosaccharides (RFOs) are soluble carbohydrates implicated in seed desiccation tolerance. However, they differ in their core structure and often in their relative abundance depending on the plant species. RFOs are galactosyl derivatives of sucrose (B13894), whereas fagopyritols are galactosyl derivatives of D-chiro-inositol. nih.govcambridge.org In many seeds, particularly legumes, RFOs are the dominant protective sugars. cambridge.org In contrast, buckwheat seeds are characterized by high concentrations of fagopyritols and sucrose, with only minimal amounts of RFOs like raffinose and stachyose (B150584). nih.gov This suggests that in certain species, such as buckwheat, fagopyritols may functionally substitute for RFOs in conferring desiccation tolerance. cambridge.orgcambridge.org

Table 1: Comparative Features of this compound and RFOs in Seed Desiccation Tolerance

| Feature | This compound | Raffinose Family Oligosaccharides (RFOs) |

| Core Molecule | D-chiro-inositol | Sucrose |

| Primary Accumulation | High in buckwheat (Fagopyrum esculentum) seeds. nih.gov | High in many legume seeds. cambridge.org |

| Proposed Function | Protects cellular components during severe water loss. cambridge.orgresearchgate.net | Protects embryos from maturation-associated desiccation. nih.govresearchgate.net |

| Relationship | May replace the role of RFOs in seeds with low RFO content. cambridge.orgcambridge.org | Accumulation often coincides with galactosyl cyclitols in some species. cambridge.org |

Contribution to Stress Tolerance in Plants

The accumulation of soluble carbohydrates is a well-documented plant response to cold stress. nih.gov In buckwheat, lower temperatures (e.g., 15°C) during seed maturation on the plant lead to an increased accumulation of this compound and fagopyritol B1 compared to higher temperatures. lublin.plnih.gov This suggests a role for these compounds in preparing the seed for adverse conditions. However, the response in seedlings appears to differ. When buckwheat seedlings are exposed to cold stress, the most significant change in carbohydrate profile is a substantial increase in the content of raffinose and stachyose in all organs (roots, hypocotyl, and cotyledons). nih.govresearchgate.net While some increase in fagopyritol B1 was noted in the roots and hypocotyls of cold-stressed seedlings, the much larger accumulation of RFOs indicates that they are the primary protectants against cold stress in the seedling stage of this species. nih.gov

Soluble carbohydrates, including cyclitols and their galactosides, are crucial osmoprotectants that help plants tolerate dehydration or osmotic stress. researchgate.netfao.orgresearchgate.netcas.cz They function as compatible solutes, accumulating in the cytoplasm to help with osmotic adjustment, water retention, and the stabilization of membranes and proteins under low water conditions. fao.orgmdpi.com In buckwheat, the specific carbohydrate that accumulates during dehydration depends on the developmental stage. During the natural desiccation of maturing seeds, fagopyritols are accumulated. nih.gov However, when whole buckwheat seedlings are subjected to dehydration, there is a different response. Instead of fagopyritols, the tissues accumulate raffinose and stachyose, particularly in the hypocotyl. nih.govresearchgate.net In one study, this compound was not detected in measurable quantities in the roots and hypocotyls of buckwheat seedlings, and its content was below the detection limit in dehydrated cotyledons. nih.gov This suggests a developmental and organ-specific response to dehydration, where this compound's primary role as an osmoprotectant is concentrated in the seed maturation phase rather than in vegetative tissues under drought stress.

Interactions with Other Soluble Carbohydrate Metabolisms in Plants

The metabolic pathways for the synthesis of fagopyritols and RFOs are interconnected, sharing a key precursor molecule. The biosynthesis of both classes of compounds depends on galactinol (B1212831) as the galactose donor. nih.govnih.gov Galactinol itself is synthesized from myo-inositol and UDP-D-galactose by the enzyme galactinol synthase (GolS). nih.govresearchgate.net This same enzyme, which is central to the RFO pathway, can also use D-chiro-inositol as a substrate to produce fagopyritols. nih.gov Specifically, a multifunctional galactinol synthase has been shown to catalyze the synthesis of this compound and fagopyritol B1 in buckwheat. nih.govbibliotekanauki.plcabidigitallibrary.org

This shared synthetic origin creates a metabolic crossroads. The plant's physiological state and the availability of substrates (sucrose vs. D-chiro-inositol) can influence whether the metabolic flux is directed towards the synthesis of RFOs or fagopyritols. This enzymatic promiscuity represents a significant point of interaction and potential competition between the two pathways, allowing the plant to modulate the production of different protective carbohydrates in response to specific developmental cues or environmental stresses.

Table 2: Interaction Points in the Biosynthesis of this compound and RFOs

| Component | Role in this compound Synthesis | Role in RFO Synthesis | Point of Interaction |

| Galactinol Synthase (GolS) | Catalyzes the transfer of galactose to D-chiro-inositol. nih.govbibliotekanauki.pl | Catalyzes the transfer of galactose to myo-inositol to form galactinol. nih.govresearchgate.net | The same enzyme can act on different substrates (myo-inositol and D-chiro-inositol). nih.govcabidigitallibrary.org |

| Galactinol | Donates the galactose moiety for the synthesis of fagopyritols. nih.gov | Donates the galactose moiety for the synthesis of raffinose from sucrose. nih.govresearchgate.net | Common galactosyl donor for both pathways. nih.gov |

| UDP-D-galactose | Ultimate source of the galactose unit (via galactinol). cabidigitallibrary.org | Ultimate source of the galactose unit (via galactinol). cabidigitallibrary.org | Shared initial substrate for galactosylation. |

Impact on other Cyclitol Galactoside Pools

The accumulation of this compound within plant tissues, particularly in seeds, is intricately linked with the broader metabolism of other cyclitol galactosides and related carbohydrates. The biosynthesis of these compounds is a complex network of interconnected pathways, and a change in the flux of one compound can significantly impact the pools of others. This is primarily due to competition for common precursors and the substrate specificities of the enzymes involved.

Research in buckwheat (Fagopyrum esculentum Moench) has provided significant insights into these interactions. The synthesis of this compound and its isomer, fagopyritol B1, is catalyzed by galactinol synthase (GolS) homologues. fgcu.edu Specifically, two distinct isoforms, FeGolS-1 and FeGolS-2, have been identified. fgcu.edu While FeGolS-1 exclusively synthesizes fagopyritol B1, FeGolS-2 is capable of producing both this compound and fagopyritol B1, albeit in a 1:4 molar ratio. fgcu.edu This enzymatic differentiation suggests a mechanism for regulating the relative abundance of these two important fagopyritols.

The availability of the precursor, D-chiro-inositol, is a critical determinant of fagopyritol accumulation. cambridge.org Studies involving the feeding of buckwheat explants with various cyclitols have demonstrated this relationship. For instance, supplementing with myo-inositol, a precursor to D-chiro-inositol, led to a fivefold increase in the accumulation of both this compound and fagopyritol B1 in the embryos. cambridge.orgcambridge.org This indicates that under conditions of ample precursor supply, the synthesis of both fagopyritol series is enhanced. Conversely, when buckwheat explants were fed with D-pinitol, the accumulation of D-chiro-inositol was reduced, which in turn likely limited the synthesis of fagopyritols. cambridge.orgcambridge.org

Furthermore, there is evidence of a competitive relationship between the biosynthesis of fagopyritols and raffinose family oligosaccharides (RFOs). In vetch (Vicia sp.), an enhanced synthesis of galactosyl cyclitols, including fagopyritols, resulted in a clear reduction in the production of verbascose, an RFO. bibliotekanauki.plpsu.edu This suggests competition for the galactosyl donor, galactinol, which is a key intermediate in the synthesis of both fagopyritols and RFOs. nih.govnih.gov In soybean embryos, feeding with myo-inositol increased galactinol accumulation but led to a decrease in fagopyritol B1, suggesting a complex regulation and potential prioritization of pathways depending on the specific cyclitol pools. cambridge.org

The interplay between different fagopyritols and other soluble carbohydrates is also influenced by environmental factors such as temperature. In buckwheat seeds, lower maturation temperatures (e.g., 18°C) favor the accumulation of fagopyritol B1 over sucrose, which is associated with enhanced seed vigor and storability. nih.gov

The following table provides a summary of research findings on the impact of different treatments on the pools of this compound and other related soluble carbohydrates in buckwheat embryos.

| Treatment | This compound | Fagopyritol B1 | D-chiro-inositol (free) | Galactinol | Raffinose/Stachyose | Other Observations |

| Control (no added cyclitols) | Baseline levels | Major soluble carbohydrate (approx. 40% of total) nih.gov | Small amounts present cambridge.org | Small amounts present cambridge.org | Small amounts present cambridge.org | Sucrose is the other major soluble carbohydrate (approx. 42%) nih.gov |

| Feeding with D-chiro-inositol | 4-5 fold increase cambridge.org | 4-5 fold increase cambridge.org | 4-5 fold increase cambridge.org | Not specified | Not specified | Resulted in 30% less embryo dry weight. cambridge.org |

| Feeding with myo-inositol | 5-fold increase cambridge.org | 5-fold increase cambridge.org | Increased in leaves cambridge.org | Not specified | Not specified | Also led to the accumulation of fagopyritols A2, B2, A3, and B3. cambridge.org |

| Feeding with D-pinitol | Not detected cambridge.org | Not detected cambridge.org | Reduced accumulation cambridge.org | Not detected | Not specified | Led to the accumulation of free D-pinitol, but not its galactosides. cambridge.orgcambridge.org |

| Low Temperature (15°C) during maturation | Accumulation is preferred nih.gov | Accumulation is preferred nih.gov | Not specified | Not specified | Not specified | Accumulation of di-galactosides (fagopyritol A2 and B2) is favored at higher temperatures (30°C). nih.gov |

Table 1. Impact of various treatments on the concentration of this compound and other cyclitol galactosides in buckwheat embryos.

Synthetic Approaches and Analog/derivative Research

Chemical Synthesis of Fagopyritol A1 and Isomers

The total chemical synthesis of this compound (O-α-D-galactopyranosyl-(1→3)-D-chiro-inositol) and its isomer fagopyritol B1 (O-α-D-galactopyranosyl-(1→2)-D-chiro-inositol) has been successfully achieved. nih.govscience.gov The core of the synthesis involves the strategic protection of the numerous hydroxyl groups on the D-chiro-inositol ring to guide the glycosylation to the desired position, followed by the coupling reaction and subsequent deprotection steps. nih.gov

A key challenge in synthesizing this compound is controlling the stereochemistry of the newly formed glycosidic bond. The natural product possesses an α-linkage between the galactose and D-chiro-inositol units. nih.gov Chemical glycosylation reactions can be complex, often yielding a mixture of α and β isomers. nih.gov

The synthesis of this compound and B1 has been accomplished through the glycosylation of a specifically protected D-chiro-inositol acceptor. nih.gov In one reported synthesis, conducting the reaction at a low temperature of -78 °C was critical for achieving high stereoselectivity, yielding the desired pseudodisaccharide as the sole glycosylation product in a 66% yield. nih.gov The formation of the glycosidic bond occurs via the nucleophilic displacement of a leaving group at the anomeric carbon of the glycosyl donor by a hydroxyl group of the glycosyl acceptor. nih.gov Achieving this with high selectivity requires careful tuning of reaction conditions and the choice of protecting groups, catalysts, and solvents. nih.gov

The chemical synthesis of fagopyritols relies on a multi-step process involving protection, glycosylation, and deprotection. A common strategy employs an appropriately protected D-chiro-inositol derivative as the glycosyl acceptor and an activated galactose derivative as the glycosyl donor. nih.gov

A successful synthesis of this compound and B1 utilized 1,4,5,6-tetra-O-benzoyl-D-chiro-inositol as the acceptor. nih.govscience.gov This key intermediate has a diequatorial diol system available for glycosylation. The glycosyl donor used was 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate (B1259523). nih.gov The trichloroacetimidate method is a widely used and effective technique for forming glycosidic bonds under mild acidic catalysis, often providing high yields and excellent stereoselectivity. researchgate.net Following the key glycosylation step, the synthesis is completed by standard debenzoylation and catalytic hydrogenolysis to remove the protecting groups. nih.gov

Table 1: Key Reagents in the Chemical Synthesis of this compound

| Role | Chemical Compound | Purpose |

|---|---|---|

| Glycosyl Acceptor | 1,4,5,6-tetra-O-benzoyl-D-chiro-inositol | A protected D-chiro-inositol derivative presenting the C2 and C3 hydroxyl groups for glycosylation. nih.gov |

| Glycosyl Donor | 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | An activated galactose derivative that provides the galactose unit and facilitates the formation of the glycosidic bond. nih.gov |

| Promoter | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | A mild acid catalyst used to activate the trichloroacetimidate donor for the glycosylation reaction. researchgate.net |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies offer a powerful alternative to purely chemical synthesis, leveraging the high regio- and stereoselectivity of enzymes to overcome complex protection and deprotection steps. nih.gov While chemical synthesis of glycosyl inositols can be long and tedious, enzymes operate under mild conditions and can offer remarkable selectivity. nih.gov

In the context of this compound, a significant breakthrough has been the characterization of a multifunctional galactinol (B1212831) synthase (GolS) from buckwheat. cabidigitallibrary.orgcambridge.org Researchers isolated two full-length cDNAs, designated FeGolS-1 and FeGolS-2, and expressed the corresponding recombinant proteins. cabidigitallibrary.orgglobalsciencebooks.info While both enzymes exhibited galactinol synthase activity, their substrate specificity with D-chiro-inositol differed. FeGolS-1 exclusively catalyzed the synthesis of fagopyritol B1. In contrast, FeGolS-2 catalyzed the synthesis of both this compound and fagopyritol B1 in a 1:4 molar ratio, using UDP-galactose as the galactosyl donor. cabidigitallibrary.orgglobalsciencebooks.info This demonstrated that a specific galactinol synthase homolog is responsible for the formation of the α(1→3) linkage unique to the fagopyritol A series. cabidigitallibrary.org

Other chemoenzymatic approaches have been used to create fagopyritol analogues. For instance, a strategy for fagopyritol β-analogues begins with the microbial oxidation of bromobenzene (B47551) by the mutant strain Pseudomonas putida F39/D. nih.govresearchgate.net This enzymatic step introduces chirality with complete regio- and stereoselectivity, producing a cis-cyclohexadienediol that serves as a chiral precursor for the cyclitol moiety. nih.govresearchgate.net

Exploration of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key area of research for understanding how its structure relates to its biological activity. nih.govresearchgate.net This involves modifying the cyclitol unit, the sugar moiety, or the linkage between them.

The design of fagopyritol analogues often involves replacing or modifying the core D-chiro-inositol or galactose units. One notable example is the chemoenzymatic synthesis of a fagopyritol β-analogue, β-D-galactopyranosyl-(1'→3)-4-aminodeoxy-L-chiro-inositol. researchgate.net This synthesis demonstrates the creation of a novel aminodeoxy-inositol glycoside. researchgate.net The synthesis starts with a chiral azidoconduritol derivative, prepared enzymatically, which is then glycosylated. researchgate.net

Another area of exploration involves creating conjugates with different types of molecules. For example, research into potent mimics of the second messenger D-myo-inositol 1,4,5-trisphosphate (IP₃) has led to the synthesis of "D-chiro-inositol adenophostin". rsc.org This complex molecule features an ether linkage between the axial 1-hydroxyl position of D-chiro-inositol and the 3'-hydroxyl group of an adenosine (B11128) ribose sugar, effectively using the cyclitol as a pseudo-sugar. rsc.orgnih.gov Such syntheses, which form rare sec-sec ether linkages between a cyclitol and a sugar derivative, push the boundaries of synthetic chemistry and provide valuable tools for cell biology. rsc.org

Varying the glycosidic linkage and the nature of the sugar donor are fundamental strategies in analogue synthesis. While natural fagopyritols have an α-glycosidic bond, synthetic efforts have produced β-linked analogues. nih.govresearchgate.net The synthesis of β-D-galactopyranosyl-(1'→1)-conduramine F-4 and β-D-galactopyranosyl-(1'→3)-4-aminodeoxy-L-chiro-inositol are prime examples where the trichloroacetimidate method was used to furnish the β-isomer as the main product. researchgate.net

Furthermore, different glycosyl donors have been investigated. Instead of galactose, other sugars like 2-amino-2-deoxy-D-glucose (glucosamine) and 2-amino-2-deoxy-D-galactose (galactosamine) have been coupled to D-chiro-inositol derivatives. researchgate.net This creates hexosaminyl-chiro-inositol compounds which contain some of the structural motifs proposed for insulin (B600854) mediators, highlighting the therapeutic potential driving the synthesis of these analogues. researchgate.netnih.gov

Table 2: Examples of Synthesized this compound Analogues and Derivatives

| Analogue/Derivative Name | Cyclitol Moiety | Sugar Moiety | Linkage | Key Feature | Reference |

|---|---|---|---|---|---|

| Fagopyritol B1 | D-chiro-inositol | α-D-galactose | α(1→2) | Positional isomer of this compound. | nih.gov |

| β-D-galactopyranosyl-(1'→3)-4-aminodeoxy-L-chiro-inositol | 4-aminodeoxy-L-chiro-inositol | β-D-galactose | β(1→3) | Contains an aminoinositol unit and a β-linkage. | researchgate.net |

| D-chiro-inositol adenophostin | D-chiro-inositol | Adenosine (ribose) | Ether linkage (C1-C3') | Cyclitol-nucleoside conjugate; IP₃ receptor agonist. | rsc.org |

| 1-D-6-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-3-O-methyl-chiro-inositol | 3-O-methyl-D-chiro-inositol (Pinitol) | α-D-glucosamine | α(1→6) | Hexosamine-pinitol conjugate. | researchgate.net |

Structural Modification and their Impact on Biochemical Activity (in vitro studies)

This compound, O-α-D-galactopyranosyl-(1→3)-D-chiro-inositol, has drawn scientific attention due to its structural similarity to putative insulin mediators. jst.go.jpnih.govmdpi.com This has spurred research into the synthesis of this compound and its analogs to evaluate their biochemical activities, particularly concerning glucose metabolism.

In vitro studies have been crucial in comparing the bioactivity of this compound with its naturally occurring isomer, fagopyritol B1, and their parent cyclitol, D-chiro-inositol (DCI). One study demonstrated that both fagopyritols and DCI could enhance glucose consumption in normal and insulin-resistant HepG2 cells. diva-portal.org Notably, in these experiments, fagopyritol B1 was found to be more effective than DCI. diva-portal.org Another study further elaborated on these findings, showing that both this compound and B1 suppressed the progressive rise of blood glucose in an animal model, with fagopyritol B1 again showing greater efficacy in improving impaired glucose tolerance and increasing insulin sensitivity compared to both DCI and this compound. sci-hub.se

The chemical synthesis of this compound and its B1 isomer has been achieved, providing pure compounds for these comparative biochemical studies. globalsciencebooks.info The interest in synthesizing these and related compounds stems from the characterization of putative insulin mediators from mammalian liver, which were found to contain galactosamine and D-chiro-inositol or D-pinitol. globalsciencebooks.info The unique α-(1→3) linkage of this compound makes it an isostere of a synthesized galactosamine-DCI compound, driving further investigation into its biological role. globalsciencebooks.infotjnpr.org

| Compound | Molecular Structure | Observed In Vitro Activity | Reference |

|---|---|---|---|

| This compound | O-α-D-galactopyranosyl-(1→3)-D-chiro-inositol | Enhanced glucose consumption in HepG2 cells; suppressed blood glucose rise. | diva-portal.orgsci-hub.se |

| Fagopyritol B1 | O-α-D-galactopyranosyl-(1→2)-D-chiro-inositol | Enhanced glucose consumption in HepG2 cells (more effective than DCI); suppressed blood glucose rise (more effective than this compound and DCI). | diva-portal.orgsci-hub.se |

| D-chiro-inositol (DCI) | A cyclitol (polyol) | Enhanced glucose consumption in HepG2 cells. | diva-portal.org |

Potential for Biotechnological Enhancement of this compound in Crops

The primary source of this compound is buckwheat (Fagopyrum esculentum), where it accumulates in the embryo and aleurone tissues. mdpi.coma-star.edu.sg Given its potential bioactivity, there is considerable interest in increasing its concentration in buckwheat and potentially other crops through biotechnological methods. These strategies primarily involve genetic engineering to modulate the biosynthetic pathway and conventional or marker-assisted breeding to select for high-fagopyritol varieties.

Genetic Engineering Approaches for Pathway Modulation

The biosynthesis of fagopyritols is a branch of the raffinose (B1225341) family oligosaccharides (RFOs) pathway. frontiersin.org The key enzyme that initiates the synthesis of fagopyritols is a specific type of galactinol synthase (GolS) . frontiersin.orgcambridge.org This enzyme catalyzes the transfer of a galactose moiety from UDP-galactose to an inositol (B14025) isomer.

Research in buckwheat has identified two distinct galactinol synthase genes, FeGolS-1 and FeGolS-2. globalsciencebooks.info In vitro enzyme assays revealed their specific functions:

FeGolS-1 catalyzes the synthesis of fagopyritol B1 when D-chiro-inositol is the acceptor.

FeGolS-2 is a multifunctional enzyme that catalyzes the synthesis of both this compound and fagopyritol B1 in a 1:4 ratio. globalsciencebooks.info

This makes the FeGolS-2 gene the specific target for enhancing this compound content. Genetic engineering strategies would focus on the overexpression of FeGolS-2 using a strong, seed-specific promoter to increase the flux of D-chiro-inositol into this compound synthesis. Studies in other plants have successfully used this approach for related compounds. For example, the overexpression of GolS genes in transgenic rice and tobacco led to increased accumulation of galactinol and raffinose, conferring enhanced tolerance to abiotic stresses like cold. frontiersin.orgnih.gov This demonstrates the viability of targeting GolS genes to modulate the RFO pathway and increase the concentration of specific galactosyl oligosaccharides. google.comresearchgate.net

| Gene | Enzyme | Function in Fagopyritol Synthesis | Potential for Genetic Engineering |

|---|---|---|---|

| FeGolS-2 | Galactinol Synthase-2 | Catalyzes the synthesis of both this compound and fagopyritol B1 from D-chiro-inositol and UDP-galactose. globalsciencebooks.info | Primary target for overexpression to specifically increase this compound levels in crop seeds. |

| FeGolS-1 | Galactinol Synthase-1 | Catalyzes the synthesis of fagopyritol B1. globalsciencebooks.info | Could be targeted for down-regulation to shift substrate availability towards this compound synthesis if FeGolS-2 is overexpressed. |

Breeding Strategies for High-Fagopyritol Varieties

While genetic engineering offers a direct approach, conventional and molecular breeding methods provide a complementary path to developing buckwheat varieties with elevated this compound levels. Buckwheat breeding programs have traditionally focused on traits like yield, protein content, and rutin (B1680289) levels. jst.go.jpmdpi.com However, with the growing understanding of fagopyritols' significance, incorporating them as a target trait is a logical next step.

A key factor influencing fagopyritol content is the environment. Studies have shown that temperature during seed maturation affects the accumulation of fagopyritols. nih.govmdpi.com For instance, lower temperatures (e.g., 18°C) favor the accumulation of fagopyritol B1, while dehydration stress can also alter the profile of soluble carbohydrates, including fagopyritols. nih.govnih.gov This genetic-by-environment interaction suggests that breeding programs must screen and select for genotypes that consistently produce high levels of fagopyritols across different growing conditions.

Modern breeding can be accelerated by genomics-driven approaches. Quantitative Trait Locus (QTL) mapping is a powerful tool to identify genomic regions associated with specific traits. While QTLs have been identified for traits like grain weight and starch content in buckwheat, specific mapping for fagopyritol content is an emerging area of research. isgpb.orgnih.govnih.gov Identifying QTLs linked to high this compound content would enable Marker-Assisted Selection (MAS) . MAS would allow breeders to rapidly screen large populations of buckwheat seedlings for the desired genetic markers without the need for complex and costly chemical analysis of the mature seeds, significantly speeding up the development of high-fagopyritol A1 varieties. isgpb.org

Future Research Directions and Open Questions

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes

The biosynthesis of fagopyritol A1 begins with the synthesis of its precursor, D-chiro-inositol (DCI). While it is known that galactinol (B1212831) synthase catalyzes the synthesis of this compound and its isomer fagopyritol B1 using UDP-galactose as the galactosyl donor, the enzymes responsible for the creation of higher oligomers like fagopyritol A2 and A3 have not yet been identified. researchgate.netresearchgate.netresearchgate.netmdpi.com It is hypothesized that a stachyose (B150584) synthase-like enzyme may be involved in this process. researchgate.net

Future research should focus on:

Identification and characterization of enzymes: Isolating and characterizing the specific enzymes responsible for the synthesis of fagopyritol A2 and A3.

Gene identification: Identifying the genes that code for these uncharacterized enzymes. nih.gov

Enzyme kinetics and regulation: Studying the kinetics and regulatory mechanisms of all enzymes in the fagopyritol biosynthetic pathway to understand how their activity is controlled.

Comprehensive Understanding of Regulatory Networks in Response to Environmental Cues

The accumulation of this compound is influenced by environmental stressors such as cold and drought. nih.govcambridge.org For instance, lower temperatures during seed maturation favor the accumulation of this compound and B1, while higher temperatures lead to an increase in their di-galactosyl derivatives. nih.govmdpi.com However, the intricate regulatory networks that govern these responses are not fully understood.

Key areas for future investigation include:

Transcriptional regulation: Identifying the transcription factors that regulate the expression of genes involved in fagopyritol biosynthesis in response to environmental signals. researchgate.net

Signaling pathways: Elucidating the signaling pathways that perceive environmental cues and translate them into changes in fagopyritol metabolism. nih.gov

Hormonal influence: Investigating the role of plant hormones in modulating fagopyritol accumulation under stress conditions.

Deeper Investigation into the Precise Molecular Mechanisms of Ecophysiological Roles

This compound is known to play a role in desiccation tolerance of seeds and as a transport carbohydrate. mdpi.comresearchgate.net However, the precise molecular mechanisms underlying these functions require further clarification.

Open questions that need to be addressed include:

Membrane and protein protection: How does this compound interact with cellular membranes and proteins to protect them from damage during dehydration?

Osmotic adjustment: What is the exact contribution of this compound to osmotic adjustment in different tissues and under various stress conditions?

Carbon transport and allocation: What are the specific transporters involved in the movement of this compound, and how is its allocation to different sink tissues regulated? researchgate.net

Exploration of Novel this compound-related Metabolites in Fagopyrum Species